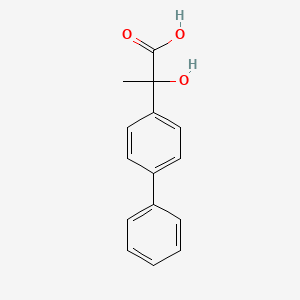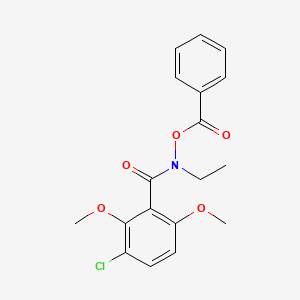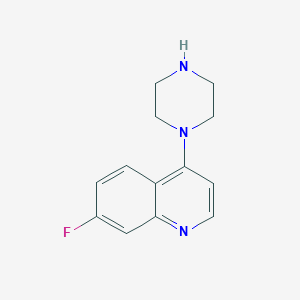
2-(1,1'-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is an organic compound that features a biphenyl moiety attached to a hydroxypropanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. Techniques such as column chromatography are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
Fenbufen: Known for its analgesic and anti-inflammatory effects.
Uniqueness: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-15(18,14(16)17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) |
Clé InChI |
BRGSEHHSPCVJLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)


![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
